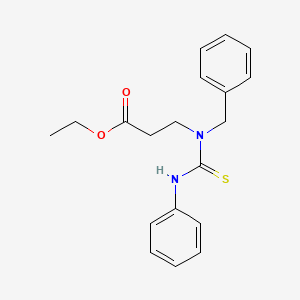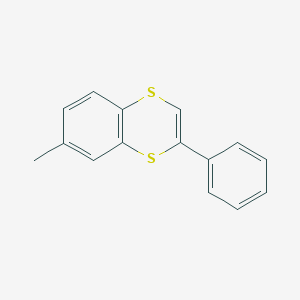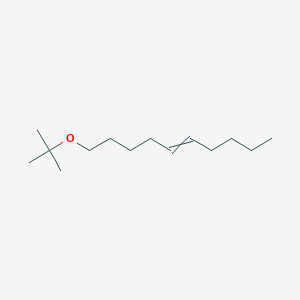![molecular formula C14H16Cl2O2 B14397351 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88334-86-5](/img/structure/B14397351.png)
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by the presence of two distinct functional groups: a dichloropentene moiety and a propenyl ether group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Formation of the Dichloropentene Moiety:
Etherification: The dichloropentene moiety is then reacted with 4-hydroxybenzene in the presence of a suitable base to form the ether linkage.
Propenyl Ether Formation: The final step involves the reaction of the intermediate product with propenyl bromide under basic conditions to introduce the propenyl ether group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the dichloropentene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways involved in cellular processes.
Interacting with DNA: Potentially interacting with DNA to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a propenyl ether group.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propenyl ether group.
Eigenschaften
CAS-Nummer |
88334-86-5 |
|---|---|
Molekularformel |
C14H16Cl2O2 |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
1-(5,5-dichloropent-4-enoxy)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H16Cl2O2/c1-2-10-17-12-6-8-13(9-7-12)18-11-4-3-5-14(15)16/h2,5-9H,1,3-4,10-11H2 |
InChI-Schlüssel |
PIWRUSDNYMUSFU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
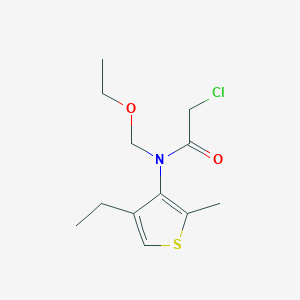

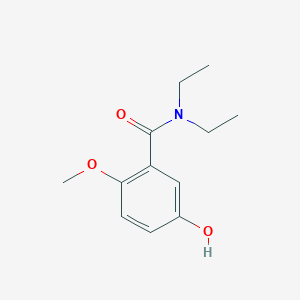
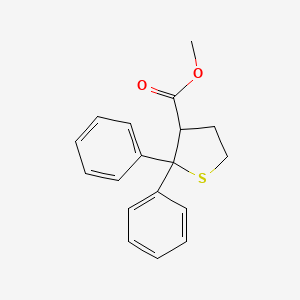
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
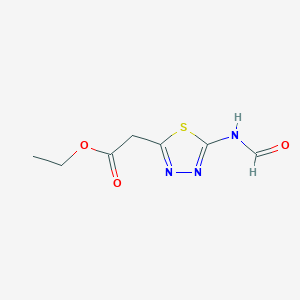

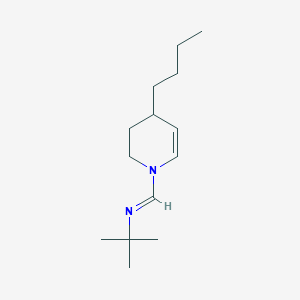
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
